4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one
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Overview
Description
4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that features both furan and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the desired pyrimidin-2(1H)-one structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and furan-containing molecules. Compared to these compounds, 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 2-(pyridin-2-yl)pyrimidine derivatives
- 5-(hydroxymethyl)furan-2-carbaldehyde derivatives
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15) |
InChI Key |
PHBJRSFXAFRHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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